molecular formula C16H24N2O2 B269231 N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide

Katalognummer B269231
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: IZTIAFOLYBWBJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BAY 60-6583, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of adenosine A2B receptor agonists and has been shown to have various biochemical and physiological effects.

Wirkmechanismus

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is a selective agonist of the adenosine A2B receptor, which is expressed in various tissues and cells, including endothelial cells, smooth muscle cells, and immune cells. Activation of the adenosine A2B receptor by N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 leads to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This, in turn, leads to various downstream effects, including vasodilation, anti-inflammatory and anti-fibrotic effects, and protection against ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and renal vasculature. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver, lung, and kidney. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to protect against ischemia-reperfusion injury in the liver and kidney.

Vorteile Und Einschränkungen Für Laborexperimente

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has several advantages for lab experiments. It is a selective agonist of the adenosine A2B receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied in various in vitro and in vivo models, which allows for the comparison of results across different studies. However, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has some limitations for lab experiments. It has a short half-life, which may limit its efficacy in some experiments. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have some off-target effects, which may complicate the interpretation of results.

Zukünftige Richtungen

The study of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is an active area of research, and several future directions can be identified. One direction is to further investigate the potential therapeutic applications of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 in various diseases, including cardiovascular, pulmonary, and renal diseases. Another direction is to investigate the underlying mechanisms of the anti-inflammatory and anti-fibrotic effects of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583, which may provide insights into the development of new therapies for these diseases. Moreover, future studies may focus on the development of more potent and selective agonists of the adenosine A2B receptor, which may have better efficacy and fewer off-target effects.

Synthesemethoden

The synthesis of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 involves several steps, starting with the reaction of 4-aminobenzamide with sec-butyl chloroformate to form N-(sec-butyl)-4-aminobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and vasodilatory effects, which make it a promising candidate for the treatment of these diseases. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Eigenschaften

Produktname

N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

N-butan-2-yl-4-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O2/c1-6-11(2)17-14(19)12-7-9-13(10-8-12)18-15(20)16(3,4)5/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20)

InChI-Schlüssel

IZTIAFOLYBWBJS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.